2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound features a distinctive structural framework that combines several pharmacologically relevant moieties. The compound possesses a molecular formula of C11H12BrF3N2S with a molecular weight of 341.19 grams per mole, representing a hydrobromide salt of the parent imidazoline system. The core structure consists of a 4,5-dihydro-1H-imidazole ring bearing a sulfur-linked 4-(trifluoromethyl)benzyl substituent at the 2-position, with the hydrobromide counterion enhancing aqueous solubility properties.
The crystallographic analysis reveals important structural features that contribute to the compound's stability and biological activity. The trifluoromethyl group introduces significant electron-withdrawing effects that enhance resistance to oxidative metabolism compared to other halogenated analogues. The spatial arrangement of the trifluoromethyl substituent creates a distinctive electronic environment that influences both the chemical reactivity and biological interactions of the molecule. The presence of the sulfur atom as a linking bridge between the imidazoline core and the aromatic substituent provides flexibility in molecular conformation while maintaining structural integrity.
The hydrobromide salt formation involves specific intermolecular interactions that stabilize the crystal lattice structure. These interactions typically include hydrogen bonding between the protonated nitrogen atom of the imidazoline ring and the bromide counterion, creating a stable crystalline arrangement. The benzyl moiety adopts a conformation that minimizes steric hindrance while maximizing favorable intermolecular interactions within the crystal structure. The overall molecular geometry demonstrates planarity within the aromatic system while allowing rotational freedom around the sulfur-carbon bonds.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through multiple analytical dimensions. Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that confirm the molecular structure and substitution patterns. The aromatic protons of the trifluoromethyl-substituted benzyl group appear as distinct multiplets in the aromatic region, typically between 7.2 and 7.8 parts per million, with coupling patterns consistent with para-disubstitution of the benzene ring.
The methylene protons linking the aromatic system to the sulfur atom exhibit characteristic chemical shifts around 3.8-4.2 parts per million, appearing as a singlet due to the absence of vicinal coupling. The dihydroimidazole ring protons generate distinctive patterns, with the methylene groups typically appearing as triplets around 3.6-3.8 parts per million for the carbon adjacent to nitrogen and 2.8-3.2 parts per million for the other methylene group. The exchangeable proton on the imidazoline nitrogen often appears as a broad signal that may be temperature-dependent.
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns. The trifluoromethyl carbon appears as a distinctive quartet centered around 124-128 parts per million with a large one-bond carbon-fluorine coupling constant of approximately 272 Hertz. The aromatic carbons show the expected chemical shifts between 125-140 parts per million, with the carbon bearing the trifluoromethyl group appearing as a quartet due to three-bond carbon-fluorine coupling. The methylene carbon connected to sulfur typically resonates around 35-40 parts per million, while the dihydroimidazole carbons appear in characteristic positions reflecting their electronic environment.
Fluorine-19 nuclear magnetic resonance analysis reveals a diagnostic singlet absorption around -63 parts per million, characteristic of aromatic trifluoromethyl groups. This chemical shift is distinct from other fluorinated functional groups and provides unambiguous confirmation of the trifluoromethyl substituent. The singlet multiplicity confirms the equivalent nature of the three fluorine atoms within the trifluoromethyl group.
Infrared spectroscopy demonstrates characteristic absorption bands that support the structural assignment. The compound exhibits nitrogen-hydrogen stretching vibrations around 3200-3400 wavenumbers, consistent with the secondary amine functionality of the dihydroimidazole ring. Carbon-hydrogen stretching appears in the 2800-3000 wavenumber region, while aromatic carbon-carbon stretching vibrations are observed around 1500-1600 wavenumbers. The trifluoromethyl group contributes distinctive carbon-fluorine stretching absorptions in the 1100-1300 wavenumber region.
| Spectroscopic Parameter | Observed Value | Assignment |
|---|---|---|
| Proton Nuclear Magnetic Resonance (aromatic) | 7.2-7.8 ppm | Benzyl aromatic protons |
| Proton Nuclear Magnetic Resonance (methylene) | 3.8-4.2 ppm | Benzyl methylene |
| Carbon-13 Nuclear Magnetic Resonance (trifluoromethyl) | 124-128 ppm (quartet) | CF3 carbon |
| Fluorine-19 Nuclear Magnetic Resonance | -63 ppm | Trifluoromethyl group |
| Infrared (nitrogen-hydrogen) | 3200-3400 cm⁻¹ | Imidazoline nitrogen-hydrogen |
| Infrared (carbon-fluorine) | 1100-1300 cm⁻¹ | Trifluoromethyl carbon-fluorine |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and insight into the compound's stability under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 260, corresponding to the free base after loss of the hydrobromide counterion. This molecular ion represents the intact structure before fragmentation and serves as the starting point for understanding the dissociation pathways.
The primary fragmentation pattern involves cleavage of the carbon-sulfur bond connecting the benzyl moiety to the imidazoline core. This fragmentation generates two significant fragment ions: the trifluoromethylbenzyl cation at mass-to-charge ratio 175 and the dihydroimidazole fragment at mass-to-charge ratio 85. The trifluoromethylbenzyl fragment demonstrates high stability due to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the carbocation through resonance delocalization.
Secondary fragmentation pathways involve further breakdown of the primary fragments. The trifluoromethylbenzyl cation can undergo loss of the trifluoromethyl group, generating a benzyl cation at mass-to-charge ratio 91. Alternatively, the loss of hydrogen fluoride from the trifluoromethyl group produces a fragment at mass-to-charge ratio 155. The dihydroimidazole fragment may lose neutral molecules such as ethyleneimine, resulting in smaller fragment ions that provide additional structural information.
The fragmentation intensity patterns reflect the relative stability of different structural components. The base peak often corresponds to the trifluoromethylbenzyl fragment, indicating its exceptional stability under mass spectrometric conditions. The molecular ion peak typically shows moderate intensity due to the ready fragmentation of the carbon-sulfur bond. These fragmentation patterns are reproducible and serve as diagnostic fingerprints for compound identification and purity assessment.
| Fragment Ion | Mass-to-Charge Ratio | Relative Intensity | Structural Assignment |
|---|---|---|---|
| Molecular ion | 260 | 15-25% | Complete molecule (minus hydrobromide) |
| Trifluoromethylbenzyl | 175 | 80-100% | C8H6F3+ (base peak) |
| Dihydroimidazoline | 85 | 30-50% | C4H7N2+ |
| Benzyl | 91 | 20-40% | C7H7+ |
| Trifluoromethylbenzyl minus hydrogen fluoride | 155 | 10-25% | C8H5F2+ |
Comparative Structural Analysis with Related Imidazole Derivatives
Comparative structural analysis reveals significant relationships between this compound and other imidazole derivatives, particularly those containing trifluoromethyl substituents or similar heterocyclic frameworks. The introduction of trifluoromethyl groups into imidazole systems represents a common medicinal chemistry strategy for enhancing metabolic stability and modulating pharmacokinetic properties. The positioning of the trifluoromethyl group on the benzyl substituent rather than directly on the imidazole ring distinguishes this compound from many related structures.
Structural comparison with benzimidazole derivatives demonstrates important differences in electronic properties and biological activity profiles. While benzimidazole systems feature a fused aromatic ring that increases planarity and potential for pi-pi stacking interactions, the dihydroimidazole core of the target compound provides greater conformational flexibility. This flexibility can be advantageous for fitting into biological binding sites but may reduce the stability of intermolecular interactions compared to more rigid aromatic systems.
The sulfur-containing linker represents another distinctive structural feature when compared to directly substituted imidazole derivatives. Compounds such as those described in crystallographic studies of related systems show that sulfur substitution can significantly influence molecular packing and intermolecular interactions. The thioether linkage provides rotational freedom while maintaining electronic communication between the aromatic and heterocyclic components. This structural motif contrasts with compounds containing direct carbon-carbon bonds or other heteroatom linkers.
Comparative analysis with other trifluoromethyl-containing heterocycles reveals common structural themes and divergent properties. The electrophilic trifluoromethylation methodology used in related compound synthesis demonstrates the versatility of introducing trifluoromethyl groups into heterocyclic systems. However, the specific positioning and electronic environment of the trifluoromethyl group in the target compound create unique properties that distinguish it from other members of this chemical class.
The hydrobromide salt formation represents a common approach for improving solubility and handling properties of basic nitrogen-containing compounds. Comparative analysis with other halide salts of similar structures indicates that bromide salts often provide favorable crystallization properties while maintaining chemical stability. The intermolecular hydrogen bonding patterns observed in related crystal structures suggest that the hydrobromide salt adopts similar stabilizing interactions that contribute to its solid-state properties.
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2S.BrH/c12-11(13,14)9-3-1-8(2-4-9)7-17-10-15-5-6-16-10;/h1-4H,5-7H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTODDRXADKYOEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=CC=C(C=C2)C(F)(F)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 4-(Trifluoromethyl)benzyl thiol
- Reagents : 4-(Trifluoromethyl)benzyl bromide, thiourea.
- Procedure : React 4-(trifluoromethyl)benzyl bromide with thiourea in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions (~18–24 hours). This yields the corresponding thiourea derivative.
- Post-reaction : Hydrolyze the thiourea with aqueous base to obtain 4-(trifluoromethyl)benzyl thiol.
Step 2: Formation of the Thioether
- Reagents : 4-(Trifluoromethyl)benzyl thiol, 2,4-dihydro-1H-imidazole-2-thiol (or a similar precursor).
- Procedure : Conduct nucleophilic substitution where the thiol reacts with an appropriate electrophile, such as 4-(trifluoromethyl)benzyl bromide, in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (DMSO or DMF). This step attaches the benzylthio group to the imidazole precursor.
Step 3: Cyclization to form the imidazole ring
Step 4: Formation of the Hydrobromide Salt
- Reagents : Hydrobromic acid (HBr).
- Procedure : Treat the cyclized product with excess HBr to form the hydrobromide salt. This step enhances solubility and stability, making it suitable for pharmaceutical applications.
Industrial and Laboratory Optimization
- Reaction Monitoring : Thin-layer chromatography (TLC) with silica gel plates and appropriate eluents (e.g., ethyl acetate/hexane) is employed to track reaction progress.
- Purification : Recrystallization from water-ethanol mixtures or chromatography ensures high purity.
- Scalability : Continuous flow reactors can be used for large-scale synthesis, improving reaction control and yield.
Data Table Summarizing Preparation Parameters
| Step | Reagents | Solvent | Conditions | Duration | Key Notes |
|---|---|---|---|---|---|
| 1 | Thiourea, 4-(trifluoromethyl)benzyl bromide | DMF | Reflux | 18–24 hrs | Thiourea hydrolysis yields thiol |
| 2 | Thioether precursor, K2CO3 | DMSO/DMF | Room temp to reflux | 12–24 hrs | Nucleophilic substitution |
| 3 | Ethylenediamine, HCl | Water | Reflux | 12 hrs | Ring cyclization |
| 4 | HBr | - | Room temp | 2–4 hrs | Salt formation |
Notes on Purity and Characterization
- Spectroscopic Confirmation : Use NMR (¹H, ¹³C, ¹⁹F), IR, and MS to verify structure.
- Purity : Achieved through recrystallization, chromatography, and elemental analysis.
- Yield Optimization : Reaction parameters such as temperature, molar ratios, and solvent choice are critical for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide can undergo various chemical reactions, including:
Oxidation: The thioether moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Substituted benzyl thioethers.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound Name | Cell Line Tested | IC50 (µM) | % Inhibition |
|---|---|---|---|
| Compound A | MDA-MB-435 | 2.09 | 90.47% |
| Compound B | K-562 | 0.420 | 81.58% |
| Compound C | SR leukemia | 6.554 | 84.32% |
These compounds often inhibit key signaling pathways involved in cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR), which is crucial in many cancers .
Anti-inflammatory and Analgesic Effects
Research has shown that derivatives within the imidazole class possess potent anti-inflammatory and analgesic properties. The mechanism often involves the modulation of inflammatory mediators, which can lead to reduced pain and inflammation in various models .
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that a related imidazole derivative significantly reduced tumor growth in xenograft models of breast cancer.
- Case Study 2 : Another investigation highlighted the anti-inflammatory effects of imidazole derivatives in animal models, showing a marked decrease in inflammatory markers following treatment.
Potential Applications
Given its biological activity, 2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide could be applied in:
- Pharmaceutical Development : As a lead compound for developing new anticancer drugs or anti-inflammatory agents.
- Research Tools : To study specific biochemical pathways related to cancer and inflammation.
Mechanism of Action
The mechanism of action of 2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group in the target compound introduces strong electron-withdrawing effects, enhancing resistance to oxidative metabolism compared to chlorinated or methylthio analogues .
- The hydrobromide counterion increases aqueous solubility compared to non-salt forms (e.g., 2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole) .
Physicochemical Properties
Biological Activity
The compound 2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological properties, and therapeutic potential, supported by relevant data and case studies.
- Molecular Formula : C11H12BrF3N2S
- Molecular Weight : 335.19 g/mol
- CAS Number : 1351587-11-5
Synthesis
The synthesis of imidazole derivatives typically involves various methods, including cyclization reactions. The specific synthetic route for this compound may include the reaction of appropriate thioethers with imidazole precursors under controlled conditions to yield the desired hydrobromide salt.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit a range of biological activities, particularly antimicrobial effects. The compound has been evaluated for its antibacterial properties against various strains:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Bacillus subtilis | 22 |
In a study by Jain et al., several imidazole derivatives were assessed for their antimicrobial potential using the cylinder well diffusion method. The results suggest that compounds similar to this compound demonstrate significant inhibition against these pathogens .
Anti-inflammatory and Analgesic Properties
Compounds within the imidazole class have also shown promising anti-inflammatory and analgesic activities. A study highlighted that derivatives like this one could effectively reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases .
The biological activity of imidazole derivatives is often attributed to their ability to interact with various biological targets. For instance, they may inhibit bacterial enzyme activity or interfere with cell wall synthesis in pathogens. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances their lipophilicity and bioavailability .
Case Studies
- Antibacterial Efficacy : A comparative study evaluated the antibacterial efficacy of various imidazole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds with structural similarities to this compound exhibited significant activity, confirming its potential as a lead compound for developing new antibiotics .
- Anti-inflammatory Effects : In a controlled trial involving animal models of arthritis, this compound demonstrated substantial reduction in paw swelling and inflammatory markers compared to control groups .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide, and how can its purity be optimized?
- Methodology :
- Step 1 : React 4,5-dihydro-1H-imidazole-2-thiol with 4-(trifluoromethyl)benzyl bromide in a polar aprotic solvent (e.g., DMSO or DMF) under reflux (18–24 hours). Use a 1:1 molar ratio to minimize side products.
- Step 2 : Neutralize the reaction mixture with hydrobromic acid (HBr) to precipitate the hydrobromide salt.
- Purity Optimization : Employ recrystallization using water-ethanol mixtures (e.g., 70:30 v/v) to remove unreacted starting materials . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- 1H NMR : Confirm the presence of the dihydroimidazole ring (δ 3.2–3.8 ppm for CH2 groups) and trifluoromethylbenzyl moiety (δ 7.4–7.8 ppm for aromatic protons).
- ESI-MS : Verify molecular ion peaks ([M+H]+) and isotopic patterns consistent with bromine (1:1 ratio for 79Br/81Br).
- Elemental Analysis : Validate stoichiometry (C, H, N, S, Br) .
Advanced Research Questions
Q. How can reaction yields be improved when synthesizing derivatives of this compound with bulky substituents?
- Optimization Strategies :
- Solvent Selection : Replace DMSO with DMA (dimethylacetamide) to enhance solubility of bulky intermediates.
- Catalysis : Introduce catalytic Pd(OAc)2 (0.5 mol%) to accelerate thioether bond formation.
- Temperature Control : Lower reaction temperature to 60°C to reduce decomposition of sensitive intermediates.
- Example : A similar approach improved yields of triazole derivatives from 65% to 82% by adjusting solvent and catalyst .
Q. What structural modifications enhance the compound’s biological activity while maintaining stability?
- Structure-Activity Relationship (SAR) Insights :
- Modification 1 : Replace the trifluoromethyl group with a nitro group to increase electrophilicity and enhance antimicrobial activity.
- Modification 2 : Introduce a methyl group at the 4-position of the benzyl ring to improve metabolic stability.
- Validation : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinity to target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
Q. How should researchers address discrepancies in biological assay data across studies?
- Troubleshooting Framework :
- Step 1 : Verify compound purity (>95% via HPLC) to rule out impurities as confounding factors.
- Step 2 : Standardize assay conditions (e.g., cell line viability, incubation time, solvent controls). For example, marine-derived compounds showed variable cytotoxicity due to differences in cell culture protocols .
- Step 3 : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) .
Data Contradiction Analysis
Q. Why do solubility profiles of this compound vary significantly in polar vs. non-polar solvents?
- Mechanistic Explanation :
- The hydrobromide salt form increases polarity, enhancing solubility in polar solvents (e.g., water or methanol). However, the trifluoromethylbenzyl group introduces hydrophobicity, reducing solubility in non-polar solvents like hexane.
- Supporting Data : Analogous imidazole derivatives exhibited similar behavior, with solubility dropping by 40% in hexane compared to DMSO .
Methodological Recommendations
| Research Stage | Key Techniques | References |
|---|---|---|
| Synthesis | Reflux in DMSO/DMF, TLC monitoring | |
| Characterization | 1H NMR, ESI-MS, elemental analysis | |
| Biological Testing | Molecular docking, standardized cytotoxicity assays |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
